
The Sensory Threshold of TDN: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1,1,6-Trimethyl-1,2-

dihydronaphthalene

Cat. No.: B124385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory threshold of 1,1,6-
trimethyl-1,2-dihydronaphthalene (TDN), a C13-norisoprenoid compound known for its

characteristic "petrol" or "kerosene" aroma. While extensively studied in wine, particularly

Riesling, data on its sensory impact in other matrices remains limited. This document

summarizes available quantitative data, details experimental protocols for sensory threshold

determination, and provides visual representations of key pathways and workflows.

Quantitative Data on TDN Sensory Thresholds
The sensory perception of TDN is complex and can be categorized into three main thresholds:

Detection Threshold (DT) or Odor Detection Threshold (ODT): The lowest concentration at

which a stimulus can be detected, although not necessarily recognized.

Recognition Threshold (RT): The lowest concentration at which the specific character of the

stimulus can be identified.

Rejection Threshold (RejT) or Consumer Rejection Threshold (CRejT): The concentration at

which the aroma becomes undesirable to a consumer.
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The majority of research on TDN sensory thresholds has been conducted in a wine matrix. The

following table summarizes key findings from various studies.

Matrix
Threshold
Type

Threshold
Value (µg/L)

Panel Type Reference

Riesling Wine Detection (ODT) 2 Trained Panelists [1]

Detection (DT) ~4 Not Specified [1][2]

Recognition (RT) 10-12 Not Specified [1][2][3]

Rejection (RejT) 71-82 Not Specified [1][2][3]

Flavor Threshold 20 Not Specified [1]

Odor Detection

(ODT)
3.1 Trained Panelists [1]

Consumer

Detection (CDT)
14.7 Not Specified [1]

Consumer

Rejection

(CRejT)

60 (Young), 91

(Aged)
Not Specified [1]

Consumer

Rejection

(CRejT)

82.4 (USA), 157

(New Zealand)
Consumers [1]

Model Wine /

Neutral White

Wine

Odor Detection

(ODT)
2 Trained Panelists [4][5]

Chardonnay Recognition (RT)
Not specified in

µg/L
Not Specified

Note: Sensory thresholds are influenced by the matrix composition, the presence of other

aromatic compounds, and the serving temperature. For instance, fruity esters in young wines

can mask the perception of TDN.[6] An elevated content of free SO2 in wine may also have a

masking effect on TDN aroma perception.[1][2] Lower serving temperatures (around 11°C)
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have been found to facilitate the identification of the TDN aroma compared to room

temperature.[2]

Data on other matrices such as beer, fruit juices, and water are not readily available in the

scientific literature. To determine the sensory threshold of TDN in these matrices, the

experimental protocols described below would need to be adapted.

Experimental Protocols
The determination of sensory thresholds is a complex process that requires a combination of

analytical chemistry and sensory science. The following protocols are based on established

methods used for wine and can be adapted for other beverage matrices.

Panelist Selection and Training
A critical component of sensory analysis is the use of a trained sensory panel.

Selection: Panelists should be selected based on their sensory acuity, ability to discriminate

and describe aromas, and their consistency. Initial screening can involve triangle tests to

assess their ability to detect differences in samples.[7][8]

Training: Panelists undergo rigorous training to recognize and quantify specific sensory

attributes.[9] This involves familiarization with TDN standards at various concentrations to

learn to identify its characteristic "petrol" aroma. Reference standards for other common

aromas in the matrix being tested should also be provided to build a common lexicon.[10]

Sample Preparation
Base Matrix: A base beverage (e.g., a neutral wine, dealcoholized beer, specific fruit juice, or

purified water) with a known low or non-detectable level of TDN is required. The absence of

interfering aromas is crucial.

Spiking: A stock solution of pure TDN is prepared in a suitable solvent (e.g., ethanol) and

then used to spike the base matrix to create a series of samples with increasing

concentrations of TDN. The concentration range should span the expected detection,

recognition, and rejection thresholds.[8]
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Sensory Evaluation Methods
The Ascending Method of Limits described in ASTM E679 is a standard practice for

determining odor and taste thresholds.[11][12][13] This method often employs a 3-Alternative

Forced Choice (3-AFC) presentation.

Presentation: Panelists are presented with three samples, two of which are the

unadulterated base matrix (blanks) and one of which is the base matrix spiked with a specific

concentration of TDN. The order of presentation is randomized.[8]

Task: Panelists are asked to identify the "odd" sample.

Ascending Concentration: The concentration of TDN in the spiked sample is increased in a

stepwise manner in subsequent sets of samples.

Threshold Determination: The individual threshold is typically calculated as the geometric

mean of the last concentration missed and the first concentration correctly identified. The

group threshold is the geometric mean of the individual thresholds.

For recognition and rejection thresholds, panelists are asked to describe the aroma of the

identified odd sample and to rate its pleasantness or acceptance on a hedonic scale.

Analytical Quantification
Accurate quantification of TDN in the samples is essential and is typically performed using Gas

Chromatography-Mass Spectrometry (GC-MS).[14]

Sample Extraction: Volatile compounds, including TDN, are extracted from the beverage

matrix using methods such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive

Extraction (SBSE).

GC-MS Analysis: The extracted compounds are separated by gas chromatography and

identified and quantified by mass spectrometry.

Gas Chromatography-Olfactometry (GC-O) can also be used to identify the specific aroma-

active compounds in a sample. In GC-O, the effluent from the gas chromatograph is split, with

one portion going to a mass spectrometer for identification and the other to a sniffing port

where a trained panelist can describe the odor of the eluting compounds.[15][16][17][18]
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Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes related to

the formation and perception of TDN, as well as a typical experimental workflow for sensory

threshold determination.
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Caption: Formation pathway of TDN from carotenoid precursors in grapes and wine.[3][14][19]
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Caption: Experimental workflow for determining the sensory threshold of TDN.
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Caption: General olfactory signaling pathway for odor perception.[20][21][22][23]
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Conclusion
The sensory threshold of TDN has been well-characterized in wine, with a general consensus

for a low microgram per liter detection threshold. However, a significant data gap exists for

other beverage matrices such as beer, fruit juice, and water. The experimental protocols

outlined in this guide, based on established sensory science methodologies, provide a

framework for researchers to determine these unknown thresholds. Understanding the sensory

impact of TDN across different food and beverage products is crucial for quality control, product

development, and ensuring consumer acceptance. Further research is warranted to elucidate

the specific olfactory receptors involved in TDN perception and to explore the influence of

different matrix components on its sensory threshold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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